AZ304

Beschreibung

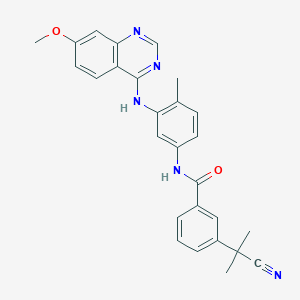

CAS No.: 942507-42-8 Molecular Formula: C₂₇H₂₅N₅O₂ Molecular Weight: 451.52 g/mol

This compound features a benzamide core linked to a 7-methoxyquinazolin-4-ylamino group via a 4-methylphenyl bridge. The 7-methoxy group on the quinazoline ring is electron-donating, which may influence electronic properties and binding affinity to biological targets .

Suppliers such as BLD Pharm Ltd. and American Elements offer the compound in high purity (97–99%) across various quantities (25 mg to 250 mg), indicating its utility in research settings . Its hazard profile (H302, H315, H319, H335) underscores risks of toxicity, skin/eye irritation, and respiratory sensitivity, necessitating careful handling .

Eigenschaften

IUPAC Name |

3-(2-cyanopropan-2-yl)-N-[3-[(7-methoxyquinazolin-4-yl)amino]-4-methylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O2/c1-17-8-9-20(31-26(33)18-6-5-7-19(12-18)27(2,3)15-28)13-23(17)32-25-22-11-10-21(34-4)14-24(22)29-16-30-25/h5-14,16H,1-4H3,(H,31,33)(H,29,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGWQZRWVYYFTHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(C)(C)C#N)NC3=NC=NC4=C3C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AZ304 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process to produce larger quantities of the compound. This would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZ304 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Inhibitionsreaktionen: This compound hemmt die Aktivität von BRAF- und CRAF-Kinasen, indem es an ihre aktiven Zentren bindet.

Phosphorylierungsunterdrückung: Es unterdrückt die Phosphorylierung des extrazellulären signalregulierten Kinase (ERK), einem nachgeschalteten Ziel von BRAF.

Häufige Reagenzien und Bedingungen

Die Reaktionen mit this compound erfordern in der Regel bestimmte Reagenzien und Bedingungen, wie z. B.:

Zellkulturbedingungen: In-vitro-Studien beinhalten oft die Kultivierung von Krebszelllinien mit this compound unter kontrollierten Bedingungen, um seine Auswirkungen auf das Zellwachstum und die Zellproliferation zu beurteilen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit this compound gebildet werden, umfassen phosphorylierte und nicht phosphorylierte Formen von ERK sowie andere nachgeschaltete Signalmoleküle, die durch die BRAF-Inhibition beeinflusst werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität von BRAF- und CRAF-Kinasen, die wichtige Bestandteile des Mitogen-aktivierten Proteinkinase (MAPK)-Signalwegs sind. Durch die Bindung an die aktiven Zentren dieser Kinasen verhindert this compound deren Phosphorylierung und anschließende Aktivierung nachgeschalteter Ziele wie ERK. Diese Hemmung stört die Signalkaskade, die das Wachstum und das Überleben von Krebszellen fördert.

Wirkmechanismus

AZ304 exerts its effects by inhibiting the activity of BRAF and CRAF kinases, which are key components of the mitogen-activated protein kinase (MAPK) signaling pathway . By binding to the active sites of these kinases, this compound prevents their phosphorylation and subsequent activation of downstream targets like ERK . This inhibition disrupts the signaling cascade that promotes cancer cell growth and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural Analog: 3-(2-Cyanopropan-2-yl)-N-(4-methyl-3-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)amino)phenyl)benzamide (CAS 878739-06-1)

Molecular Formula: C₂₇H₂₅N₅O₂ (identical to the main compound)

Key Differences:

- Quinazoline Substitution: The analog replaces the 7-methoxy group with a 3-methyl-4-oxo group on the quinazoline ring.

- Hazard Profile: Exhibits higher acute toxicity (H301: Toxic if swallowed) compared to the main compound’s H302 (Harmful if swallowed), suggesting structural modifications influence safety .

Anti-Inflammatory Quinazoline Derivatives

Compounds like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (Scheme 14 in ) demonstrate moderate anti-inflammatory activity, surpassing Diclofenac in some cases. Unlike the main compound, these derivatives lack the cyanopropan-2-yl group but retain the quinazoline core, highlighting the role of substituents in modulating biological activity .

Benzamide Derivatives with Metal-Binding Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares a benzamide scaffold but incorporates an N,O-bidentate directing group for metal catalysis. This contrasts with the main compound’s focus on biological targeting, illustrating structural versatility in benzamide applications .

Data Table: Structural and Functional Comparison

Mechanistic and Pharmacological Implications

- Electronic Effects: The 7-methoxy group in the main compound may enhance lipophilicity and metabolic stability compared to the 4-oxo group in CAS 878739-06-1, influencing pharmacokinetics .

- Target Selectivity: Quinazoline derivatives are known kinase inhibitors (e.g., EGFR, Raf). Substituent variations likely modulate binding to ATP-binding pockets or allosteric sites .

- Safety Trade-offs: The analog’s H301 hazard highlights the toxicity risks associated with 4-oxo substitution, whereas the main compound’s methoxy group offers a safer profile for preclinical studies .

Biologische Aktivität

3-(2-Cyanopropan-2-yl)-N-(3-((7-methoxyquinazolin-4-yl)amino)-4-methylphenyl)benzamide, commonly referred to as AZ304, is a synthetic compound notable for its dual inhibitory activity against BRAF and CRAF kinases. This compound has garnered attention in cancer research, particularly for its potential applications in treating colorectal cancer and other malignancies characterized by BRAF mutations.

- Molecular Formula : C27H25N5O2

- Molar Mass : 451.52 g/mol

- Density : 1.270 ± 0.06 g/cm³ (predicted)

- Solubility :

- DMSO: 85 mg/mL

- Ethanol: 4 mg/mL

- Water: Insoluble (<1 mg/mL)

- pKa : 12.87 ± 0.70 (predicted)

- Storage Conditions : -20°C

This compound functions primarily as a dual inhibitor of BRAF and CRAF kinases, which are critical in the MAPK signaling pathway often dysregulated in various cancers. The compound exhibits specific inhibitory effects with IC50 values as follows:

- BRAF (wild-type) : 79 nM

- BRAF (V600E mutation) : 38 nM

- CRAF (wild-type) : 68 nM

- p38 MAPK : 6 nM

- CSF1R : 35 nM

These values indicate this compound's strong inhibitory potential against these targets, suggesting its efficacy in cancer treatment strategies that involve these kinases .

In Vitro Studies

In laboratory settings, this compound demonstrated significant anti-tumor effects against various cancer cell lines. Notably, it was effective in inhibiting cell proliferation in models expressing mutant BRAF. The compound's ability to induce apoptosis and inhibit cell migration has been documented, making it a promising candidate for further development in oncology .

In Vivo Studies

This compound has been tested in vivo using RKO and Caco-2 tumor models. The results indicated that this compound, either alone or in combination with Cetuximab (an EGFR inhibitor), produced notable anti-tumor activity without significant toxic effects, regardless of the BRAF mutation status present in the tumors. This highlights its potential as a versatile therapeutic agent .

Case Studies and Clinical Relevance

A study published in the British Journal of Cancer detailed the efficacy of this compound in colorectal cancer models, emphasizing its capability to overcome resistance mechanisms associated with BRAF mutations. The study found that this compound could effectively reduce tumor burden and improve survival rates in treated subjects compared to controls .

Comparative Analysis of Kinase Inhibitors

| Compound Name | Target Kinases | IC50 Values (nM) | Notes |

|---|---|---|---|

| This compound | BRAF, CRAF | BRAF WT: 79 BRAF V600E: 38 CRAF WT: 68 | Dual inhibitor with significant anti-tumor activity |

| Vemurafenib | BRAF V600E | ~10 | Specific for mutant BRAF |

| Trametinib | MEK | ~1 | Targets downstream signaling |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.